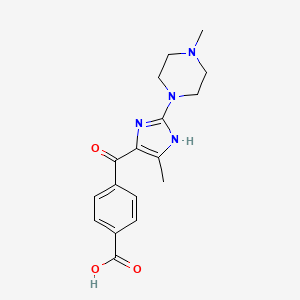
4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid
Übersicht
Beschreibung
4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-5-carbonyl)benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20N4O2
- Molecular Weight : 288.35 g/mol
- IUPAC Name : this compound
Research indicates that the compound exhibits a variety of biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor for specific enzymes, particularly those involved in cancer cell proliferation and survival pathways.
- Antitumor Activity : In preclinical studies, derivatives of this compound demonstrated significant antitumor effects against various cancer cell lines, including breast and colon cancer models.
- Neuroprotective Effects : Some studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Cell Line/Model | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | HCT116 (Colon Cancer) | 0.64 | |
| PARP-1 Inhibition | MDA-MB-436 (BRCA-deficient) | 0.023 | |
| Neuroprotection | Neuroblastoma Models | TBD | Ongoing Research |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of various imidazole derivatives, the compound demonstrated potent activity against HCT116 cells with an IC50 value of 0.64 μM. This suggests a strong potential for further development as an anticancer agent.
Case Study 2: PARP Inhibition
Another significant study focused on the compound's ability to inhibit PARP-1, a critical enzyme in DNA repair mechanisms. The compound exhibited an IC50 value of 0.023 μM against MDA-MB-436 cells, indicating its potential as a targeted therapy for cancers associated with BRCA mutations.
Structure-Activity Relationships (SAR)
The SAR analysis highlights the importance of specific functional groups in modulating biological activity:
- Imidazole Ring : Essential for interaction with target enzymes.
- Piperazine Moiety : Enhances solubility and bioavailability.
- Carboxylic Acid Group : Critical for binding affinity and biological activity.
Eigenschaften
IUPAC Name |
4-[5-methyl-2-(4-methylpiperazin-1-yl)-1H-imidazole-4-carbonyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-14(15(22)12-3-5-13(6-4-12)16(23)24)19-17(18-11)21-9-7-20(2)8-10-21/h3-6H,7-10H2,1-2H3,(H,18,19)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHPUENJMOFTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)N2CCN(CC2)C)C(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















